
CID 154703046
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 154703046” is known as Copper Indium Disulfide/Zinc Sulfide Quantum Dots. These quantum dots are semiconductor nanocrystals that exhibit unique optical and electronic properties due to their nanoscale size.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper Indium Disulfide/Zinc Sulfide Quantum Dots can be synthesized using various methods, including colloidal synthesis, solvothermal synthesis, and hot-injection techniques. The colloidal synthesis method involves the reaction of copper, indium, and sulfur precursors in a coordinating solvent at elevated temperatures. The reaction conditions, such as temperature, time, and the concentration of precursors, play a crucial role in determining the size and properties of the quantum dots .
Industrial Production Methods
On an industrial scale, the production of these quantum dots often involves large-scale colloidal synthesis. This method is preferred due to its scalability and the ability to produce quantum dots with controlled size and high-quality optical properties. The process typically includes the purification and stabilization of the quantum dots to ensure their stability and performance in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Copper Indium Disulfide/Zinc Sulfide Quantum Dots undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the surface properties of the quantum dots, enhancing their stability and functionality .
Common Reagents and Conditions
Common reagents used in these reactions include thiols, amines, and phosphines. The reactions are typically carried out under inert conditions to prevent oxidation and degradation of the quantum dots. For example, the surface of the quantum dots can be passivated with thiol ligands to improve their stability and dispersibility in aqueous solutions .
Major Products
The major products formed from these reactions are surface-modified quantum dots with enhanced optical and electronic properties. These modifications can improve the quantum yield, photostability, and biocompatibility of the quantum dots, making them suitable for various applications .
Applications De Recherche Scientifique
Copper Indium Disulfide/Zinc Sulfide Quantum Dots have a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which Copper Indium Disulfide/Zinc Sulfide Quantum Dots exert their effects is primarily based on their quantum confinement effect. This effect arises from the nanoscale size of the quantum dots, which leads to discrete energy levels and size-dependent optical properties. The quantum dots interact with light and other electromagnetic radiation, resulting in unique absorption and emission spectra. These interactions are influenced by the surface chemistry and the surrounding environment of the quantum dots .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Copper Indium Disulfide/Zinc Sulfide Quantum Dots include:
- Cadmium Selenide Quantum Dots
- Lead Sulfide Quantum Dots
- Zinc Sulfide Quantum Dots
Uniqueness
Copper Indium Disulfide/Zinc Sulfide Quantum Dots are unique due to their low toxicity compared to cadmium-based quantum dots, making them more suitable for biological and medical applications. Additionally, their tunable emission properties and high quantum yield make them highly versatile for various scientific and industrial applications .
Propriétés
Formule moléculaire |
CuInSZn |
|---|---|
Poids moléculaire |
275.8 g/mol |
InChI |
InChI=1S/Cu.In.S.Zn |
Clé InChI |
XPVAATVRFNOVHD-UHFFFAOYSA-N |
SMILES canonique |
[S].[Cu].[Zn].[In] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



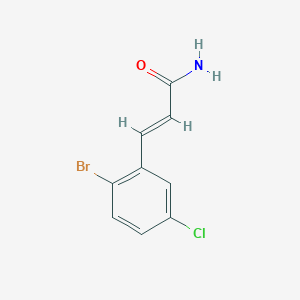
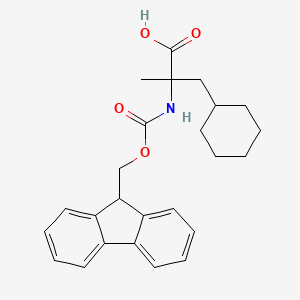
![7-(4-Hydroxyphenyl)-6,7-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B12305060.png)
![(2S)-2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)pentanedioic acid](/img/structure/B12305072.png)
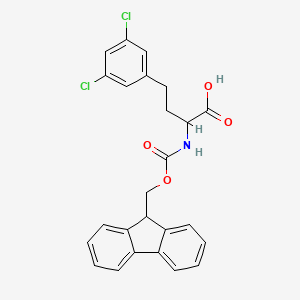
![Tert-butyl 2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate](/img/structure/B12305080.png)
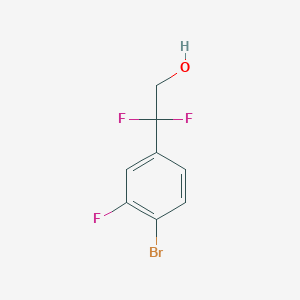
![Oxo[hexa(trifluoroacetato)]tetrazinc trifluoroacetic acid adduct ZnTAC24trade mark](/img/structure/B12305089.png)
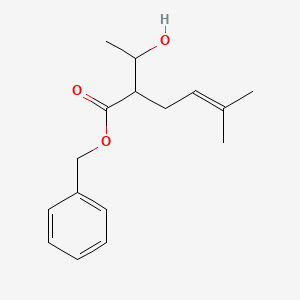
![rac-(3aR,8aS)-7,7-dimethyl-octahydro-2H-furo[3,2-c]azepine hydrochloride, cis](/img/structure/B12305096.png)
![1-[1-Bis(2-methylphenyl)phosphanyloxy-1-phenylpropan-2-yl]-3-phenylurea](/img/structure/B12305100.png)

![3-[2-[bis(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monoacetate](/img/structure/B12305111.png)
